2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-chlorobenzyl chloride.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting hydrazine hydrate with acetic anhydride.
Final Coupling: The final step involves coupling the benzimidazole derivative with the acetohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene moiety.
Reduction: Reduction reactions can occur at the benzimidazole core, especially under strong reducing conditions.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced benzimidazole derivatives .
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene moiety, in particular, contributes to its unique electronic characteristics .
Properties
Molecular Formula |
C22H19ClN4OS2 |
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Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-15-10-11-29-20(15)12-24-26-21(28)14-30-22-25-18-8-4-5-9-19(18)27(22)13-16-6-2-3-7-17(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+ |
InChI Key |
FACWRXHIMARAHI-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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